Bikaverin

CK2 inhibitor cancer cell permeability

Bikaverin is a validated cell-permeable CK2 inhibitor (IC50=1.24µM, Caco-2 Papp=4.46×10⁻⁶ cm/s) for oncology target engagement studies. Unlike co-produced Fusarium metabolites aurofusarin, beauvericin, and enniatins, it does not reduce TEER in IPEC-J2 cells, making it an ideal negative control for mycotoxin barrier disruption assays. Pair with 6-deoxybikaverin for SAR to probe the essential C-6 hydroxy pharmacophore. As an analytical standard, bikaverin quantification supports CRISPR/Cas9 GA3 yield optimization (>31% improvement upon bik cluster deletion).

Molecular Formula C20H14O8
Molecular Weight 382.3 g/mol
CAS No. 33390-21-5
Cat. No. B1667059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBikaverin
CAS33390-21-5
SynonymsBikaverin;  Lycopersin;  BRN 0358013
Molecular FormulaC20H14O8
Molecular Weight382.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C(=O)C3=C(O2)C(=O)C4=C(C3=O)C(=CC(=C4O)OC)O)OC
InChIInChI=1S/C20H14O8/c1-7-4-8(26-2)5-10-12(7)17(23)15-18(24)13-9(21)6-11(27-3)16(22)14(13)19(25)20(15)28-10/h4-6,21-22H,1-3H3
InChIKeyQXNACSREWQXWCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bikaverin (CAS 33390-21-5) Procurement Guide: Polyketide Mycotoxin with Defined CK2 Inhibition


Bikaverin is a reddish polyketide pigment possessing a tetracyclic benzoxanthone structure, produced primarily by Fusarium species (notably F. fujikuroi and F. oxysporum) [1]. It exhibits a dual functional profile: established antibiotic and antioomycete activity against select protozoa, fungi, and plant pathogens, alongside more recently characterized, target-specific inhibition of human protein kinase CK2 . This evidence guide is structured to delineate the precise, quantifiable properties that distinguish bikaverin from its closest structural analogs and co-produced fungal metabolites for informed procurement decisions.

Why Substituting Bikaverin with Other Fusarium Mycotoxins or Polyketides Is Not Scientifically Justified


Substitution of bikaverin with other polyketide pigments or Fusarium-derived metabolites is precluded by its unique polypharmacology and distinct regulatory profile. While compounds like aurofusarin, beauvericin, or fusaric acid may share a common fungal origin, their biological targets, potency, and even their impact on barrier integrity differ fundamentally from bikaverin [1]. For instance, bikaverin acts as a potent CK2 kinase inhibitor with defined cell permeability [2], a mechanism absent in many co-occurring mycotoxins. Furthermore, its biosynthesis is regulated by nitrogen availability through a mechanism distinct from that of gibberellins, demonstrating a unique metabolic control point that affects its production and, consequently, its potential as a research tool or reference standard [3]. The following evidence sections provide the direct, quantitative comparative data required to substantiate the selection of bikaverin over any generic alternative.

Quantitative Comparative Evidence for the Differentiated Procurement of Bikaverin


Human Protein Kinase CK2 Inhibition and Validated Cellular Permeability

Bikaverin is a potent inhibitor of human protein kinase CK2 (IC50 = 1.24 µM), a target in clinical development for cancer. Crucially, its efficacy is supported by validated cell permeability. In a Caco-2 assay, bikaverin demonstrated high permeability with an apparent permeability coefficient (Papp) of 4.46 × 10⁻⁶ cm/s [1]. This differentiates it from other potential CK2 inhibitors lacking such demonstrated cellular access, and from co-occurring Fusarium mycotoxins like beauvericin or aurofusarin, which do not share this primary molecular target .

CK2 inhibitor cancer cell permeability kinase assay

Differential Effect on Intestinal Epithelial Barrier Integrity Compared to Other Fusarium Mycotoxins

Unlike several other prominent Fusarium-derived metabolites, bikaverin does not compromise the integrity of the intestinal epithelial barrier. In a 72-hour study on differentiated porcine intestinal epithelial cells (IPEC-J2), bikaverin had no significant effect on transepithelial electrical resistance (TEER). In stark contrast, enniatins (A, A1, B, B1), apicidin, aurofusarin, and beauvericin all significantly reduced TEER [1]. This functional divergence indicates that bikaverin's toxicological profile regarding gastrointestinal barrier function is distinct from its co-occurring metabolite peers.

intestinal barrier TEER mycotoxin toxicity screening

Essential Structural Requirement for Cytotoxicity: Comparison with 6-Deoxybikaverin

The cytotoxic activity of bikaverin is critically dependent on the presence of the C-6 hydroxy group. A direct comparison with its close structural analog, 6-deoxybikaverin, revealed that while bikaverin exhibited selective toxicity toward the MIA Pa Ca-2 (pancreatic cancer) cell line, 6-deoxybikaverin was completely devoid of activity across a panel of sentinel cancer cell lines (NCI-H460, MIA Pa Ca-2, MCF-7, SF-268) [1]. This SAR finding unequivocally identifies a key functional group necessary for bioactivity, meaning that even minor structural modifications can completely abrogate its effects.

cytotoxicity structure-activity relationship analog comparison cancer

Regulatory Divergence from Gibberellins: A Key Differentiator for Industrial Fermentation

In the industrial host Fusarium fujikuroi, the production of bikaverin and gibberellins (GAs) are both induced by nitrogen starvation but are subject to distinct regulatory mechanisms. A critical differentiator is the response to nitrate: in a nitrate non-utilizing mutant, GA production is inhibited by nitrate, whereas bikaverin production is not [1]. Furthermore, a mutant strain was identified that overproduces bikaverin while completely lacking gibberellins, confirming independent genetic control [1]. This is further evidenced by a recent CRISPR/Cas9 study where deletion of the bikaverin gene cluster alone increased GA3 titer by 31.76% compared to the wild-type, demonstrating direct metabolic competition for acetyl-CoA [2].

fermentation nitrogen regulation gibberellic acid secondary metabolism

Biosynthetic Pathway Competition: Confirmed Precursor Rivalry with Fusarubin

Bikaverin biosynthesis directly competes with other valuable secondary metabolite pathways for the key precursor acetyl-CoA. A 2025 study using CRISPR/Cas9 to delete the entire bikaverin (BIK) and fusarubin (FSR) gene clusters in Fusarium fujikuroi resulted in a significant 31.76% increase in gibberellic acid (GA3) titer in the ΔBIKΔFSR strain [1]. This provides definitive genetic evidence that the bikaverin pathway acts as a metabolic sink, diverting carbon flux away from GA3 production. This competitive relationship is specific to pathways like bikaverin and fusarubin, highlighting their unique metabolic burden compared to other secondary metabolites.

CRISPR/Cas9 metabolic engineering acetyl-CoA GA3 biosynthesis

Antimicrobial Spectrum and Validated Non-Mutagenic Profile

Bikaverin demonstrates a defined antimicrobial spectrum with MIC values ranging from 1.25 to 5 µg/mL against a panel of clinically relevant pathogens, including Methicillin-resistant S. aureus (MRSA) and Vancomycin-resistant E. faecalis (VRE) [1]. Importantly, this activity is coupled with a favorable preliminary safety profile. In a comprehensive 2024 study, bikaverin showed no mutagenic effects in the Ames test across five S. typhimurium strains at doses up to 0.5 µg/plate and displayed low cytotoxicity on L929 fibroblast cells, with cell viability >73% across a wide concentration range (0.001 - 1 µg/mL) [1]. This combination of potent antimicrobial activity and a clean early-stage toxicology profile distinguishes it from more broadly cytotoxic or mutagenic compounds.

antimicrobial MIC Ames test cytotoxicity safety profile

High-Value Application Scenarios for Bikaverin (CAS 33390-21-5) Based on Quantitative Evidence


Preclinical Cancer Research Targeting Protein Kinase CK2

Procure bikaverin as a validated, cell-permeable inhibitor of human CK2 (IC50 = 1.24 µM) for functional studies in oncology. Its high permeability (Papp = 4.46 × 10⁻⁶ cm/s in Caco-2 assays) ensures intracellular target engagement, a key advantage over compounds with unproven cellular access [1]. Use bikaverin to probe CK2-dependent pathways in cancer cell lines like MCF-7, A427, and A431, where it has demonstrated significant reductions in viability and proliferation [1].

Intestinal Toxicology and Mycotoxin Interaction Studies

Utilize bikaverin as a critical comparator or negative control in studies assessing the impact of Fusarium mycotoxins on gastrointestinal barrier integrity. Unlike aurofusarin, beauvericin, and enniatins, which significantly reduce TEER, bikaverin has no effect on intestinal epithelial barrier function in IPEC-J2 cells [2]. This allows for the dissection of mixture toxicity and the identification of specific metabolites responsible for barrier disruption.

Structure-Activity Relationship (SAR) Studies of Polyketide Cytotoxins

Leverage the defined SAR of bikaverin and its inactive analog, 6-deoxybikaverin, to investigate the pharmacophoric importance of the C-6 hydroxy group. Procure both compounds as a matched pair for comparative cytotoxicity studies in cancer cell line panels (e.g., NCI-H460, MIA Pa Ca-2, MCF-7, SF-268) to validate target engagement or elucidate mechanisms of action where the 6-OH moiety is essential [3].

Fermentation Optimization and Metabolic Engineering in Fusarium fujikuroi

For industrial biotechnology, procure bikaverin as an analytical standard to monitor and optimize GA3 production. The CRISPR/Cas9 study demonstrates that deleting the bikaverin pathway can boost GA3 yield by over 31% [4], making bikaverin quantification a critical QC parameter. Conversely, for those seeking to produce bikaverin as a target, its distinct regulatory control from GAs [5] provides a basis for developing selective fermentation processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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